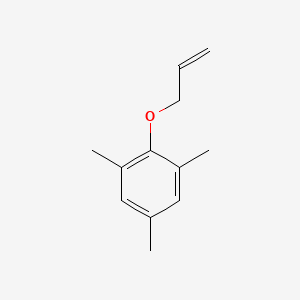

Allyl mesityl ether

説明

Allyl mesityl ether (C12H16O) is an allyl ether derivative where the oxygen atom is bonded to an allyl group (CH2=CHCH2–) and a mesityl group (2,4,6-trimethylphenyl). The mesityl moiety introduces significant steric bulk and electron-donating effects due to its three methyl substituents, which influence the compound’s reactivity, thermal stability, and applications in organic synthesis and catalysis. Its structure enables participation in reactions such as Claisen rearrangements, hydrogen atom transfer (HAT), and coordination with transition metals, though the mesityl group often modifies reaction kinetics and pathways compared to simpler allyl ethers .

特性

CAS番号 |

5450-46-4 |

|---|---|

分子式 |

C12H16O |

分子量 |

176.25 g/mol |

IUPAC名 |

1,3,5-trimethyl-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C12H16O/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |

InChIキー |

GABMYMKTOYKZQH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)OCC=C)C |

製品の起源 |

United States |

準備方法

Direct Etherification via Williamson Ether Synthesis

The classical and most common approach to synthesize allyl mesityl ether is the Williamson ether synthesis, which involves the nucleophilic substitution of an allylic halide or allylic alcohol by the mesityl alkoxide.

- Step 1: Generation of mesityl alkoxide by deprotonating mesityl alcohol or phenol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide.

- Step 2: Reaction of the mesityl alkoxide with allyl bromide or allyl chloride under anhydrous conditions to form allyl mesityl ether.

This method is favored for its simplicity and high yield, typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to reflux conditions depending on the reactivity of substrates.

Catalytic Etherification Using Acid Catalysts

An alternative method involves the acid-catalyzed etherification of allyl alcohol with mesityl alcohol or mesitylene derivatives. Strong acids like sulfuric acid or Lewis acids can catalyze the reaction, promoting the formation of the ether bond via an SN1 or SN2 mechanism depending on conditions.

- This method requires careful control of temperature to avoid polymerization or rearrangement of the allyl group.

- It is less commonly used due to potential side reactions and lower selectivity compared to Williamson synthesis.

Allyl Ether Formation via Unsaturated Polyester Precursor Functionalization

According to patent literature on functionalized unsaturated polyesters, allyl ethers including allyl mesityl ether can be synthesized by reacting hydroxyl-functionalized allyl ethers with acid-functionalized unsaturated polyester prepolymers or polyacids/anhydrides and polyols under controlled temperature (150-210 °C) to achieve condensation and etherification.

- This method is more complex and used in polymer chemistry contexts but demonstrates the versatility of allyl ether synthesis involving mesityl groups.

- Reaction monitoring includes acid number and viscosity measurements to ensure completion.

Transition Metal-Catalyzed Allylation Reactions

In organometallic chemistry, allyl mesityl ether derivatives can be prepared via transition metal-catalyzed allylation of mesityl-containing precursors:

- Complexes such as [(allyl)Ni(mesitylene)]+ have been synthesized and studied for their reactivity with olefins, showing potential for forming allyl ethers through catalytic pathways involving nickel or palladium catalysts.

- These methods are more specialized, typically used for advanced synthesis or catalysis research rather than bulk preparation.

Comparative Data Table of Preparation Methods

Analytical and Process Considerations

- Reaction Monitoring: Acid number and viscosity (Gardner Bubble scale) are critical in polyester-related methods to confirm reaction progress and purity.

- Purification: Typical purification involves extraction, distillation, or chromatography depending on scale and method.

- Side Reactions: Polymerization of allyl groups or rearrangement can occur, especially under acidic or high-temperature conditions.

- Safety and Handling: Allyl halides and strong bases require careful handling due to toxicity and reactivity.

Summary and Recommendations

The preparation of allyl mesityl ether is most efficiently achieved by Williamson ether synthesis, offering high yields and operational simplicity. Acid-catalyzed methods and polymer-based functionalization provide alternative routes but with more complexity and lower selectivity. Transition metal-catalyzed methods are valuable for research but less practical for large-scale synthesis.

A thorough understanding of reaction conditions, monitoring techniques, and purification strategies is essential to optimize synthesis and ensure product purity. Researchers should select the method based on scale, desired purity, and available equipment, with Williamson synthesis as the primary recommendation for general preparation.

化学反応の分析

1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.

科学的研究の応用

Organic Synthesis

Versatile Intermediate

Allyl mesityl ether serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable reagent in organic chemistry. For instance, it can participate in cross-coupling reactions with aryl Grignard reagents, leading to the formation of allylbenzene derivatives with high yields .

Cross-Coupling Reactions

Recent studies have demonstrated the effectiveness of allylic aryl ethers, including allyl mesityl ether, in cross-coupling reactions. These reactions are facilitated by pincer-type nickel(II) complexes, which catalyze the formation of C–C bonds through π-allyl nickel intermediates. Such reactions have shown regioselectivity and high yields for various substituted cinnamyl ethers .

Material Science

Polymer Chemistry

Allyl mesityl ether is utilized in the development of novel polymeric materials. Its functional groups enable the formation of highly branched structures that enhance the properties of unsaturated polyester resins. These resins are particularly suitable for formulating solvent-borne coating compositions .

Cosmetic Formulations

In cosmetic science, allyl mesityl ether has been explored for its potential as a film-forming agent and rheology modifier. Its incorporation into formulations can improve texture and stability, making it beneficial for skin care products. The ability to modify release profiles of active ingredients enhances its applicability in cosmetic formulations .

Reactivity Studies

Allyl mesityl ether exhibits unique reactivity patterns due to its tri-substituted aromatic structure. Comparative studies with similar compounds reveal its distinct stability and reactivity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Allyl Phenyl Ether | C9H10O | Exhibits different reactivity patterns due to phenyl influence. |

| Benzyl Allyl Ether | C10H12O | More stable due to benzyl stabilization; used in various organic transformations. |

| Allyloxybenzene | C9H10O | Lacks additional methyl groups; different physical properties compared to allyl mesityl ether. |

The presence of the mesityl group significantly influences the compound's reactivity compared to simpler analogs.

Case Study 1: Cross-Coupling Reactions

A study investigated the use of allylic aryl ethers in cross-coupling reactions with arylmagnesium reagents using pincer-type nickel(II) complexes as catalysts. The results indicated that allyl mesityl ether could be effectively employed to produce high yields of target compounds, showcasing its utility in synthetic organic chemistry .

Case Study 2: Polymer Development

Research into unsaturated polyester resins revealed that incorporating allyl mesityl ether improved mechanical properties and thermal stability of the resulting materials. This application highlights its significance in material science and engineering .

作用機序

The mechanism of action of 1,3,5-TRIMETHYL-2-PROP-2-ENOXY-BENZENE involves its interaction with specific molecular targets and pathways. The prop-2-enoxy group allows it to participate in various chemical reactions, while the methyl groups contribute to its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways .

類似化合物との比較

Allyl Ethers vs. Allyl Systems

Allyl mesityl ether belongs to the broader class of allyl ethers, which exhibit distinct reactivity compared to non-ether allyl systems (e.g., allyl alcohols or hydrocarbons):

- Reactivity in HAT Reactions: Allyl ethers demonstrate higher electron density at the allylic position and lower bond dissociation energy (BDE) than non-ether allyl systems. For example, allyl ethers like allyl benzyl ether (ABE) and allyl cresyl ether (ACE) exhibit rate constants (k) for HAT reactions that are 2–3 times higher than allyl analogs like octene (OCT) or cyclohexene (CYC) due to their lower activation energy (Ea) .

- Thermal Behavior: Allyl ethers show a positive correlation between reaction rates and temperature, a trend less pronounced in non-ether systems .

Table 1: Key Properties of Allyl Ethers vs. Allyl Systems

| Property | Allyl Ethers (e.g., ABE, ACE) | Allyl Systems (e.g., OCT, CYC) |

|---|---|---|

| HOMO Energy (eV) | -8.2 to -8.5 | -9.1 to -9.4 |

| BDE (kcal/mol) | 85–88 | 92–95 |

| HAT Rate Constant (k) | 2.5 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 1.2 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> |

| Temperature Sensitivity | High | Moderate |

Allyl Mesityl Ether vs. Phenyl Allyl Ether

The mesityl group differentiates allyl mesityl ether from phenyl allyl ether (CAS 1746-13-0):

- Steric Effects : The mesityl group’s bulk hinders sterically demanding reactions. For example, in Ni<sup>0</sup>-catalyzed intramolecular allyl transfers, mesityl-substituted ethers exhibit slower kinetics due to restricted access to the metal center compared to phenyl analogs .

Table 2: Steric and Electronic Comparison

| Parameter | Allyl Mesityl Ether | Phenyl Allyl Ether |

|---|---|---|

| Torsional Strain* | High (ΔG<sup>‡</sup> = 21.6 kcal/mol) | Low (ΔG<sup>‡</sup> = 18.3 kcal/mol) |

| Spin Density at C3 | 0.64 (higher radical stability) | 0.45 |

| Solubility in Nonpolar Solvents | Moderate | High |

*From DFT calculations on analogous systems .

Comparison with Allyl 1-Naphthyl Ether

Allyl 1-naphthyl ether, another substituted allyl ether, undergoes Claisen rearrangement under microwave-assisted conditions with FeCl3 catalysis at 58°C. Allyl mesityl ether’s rearrangement would likely require higher temperatures or longer durations due to steric hindrance from the mesityl group, though the electron-donating methyl groups might partially offset this effect .

Thermal Stability in Polymer Systems

Allyl mesityl ether’s thermal stability exceeds that of less bulky allyl ethers (e.g., allyl acetate or methyl methacrylate). In heat-resistant polymers, mesityl-containing allyl ethers like allyl phthalate or allyl cyanurate contribute to cross-linking efficiency without premature decomposition, a critical advantage in aerospace and electronics applications .

生物活性

Allyl mesityl ether is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with allyl mesityl ether, supported by data tables and relevant case studies.

Allyl mesityl ether can be synthesized through various methods, including palladium-catalyzed reactions that involve allylic substrates. The ether bond in allyl mesityl ether contributes to its unique reactivity profile, particularly in biological systems where it can interact with lipid membranes and proteins.

2. Biological Activity Overview

The biological activity of allyl mesityl ether is primarily linked to its role as a potential therapeutic agent. Research indicates that compounds with allylic structures often exhibit significant biological properties, including anticancer activity, antioxidant effects, and modulation of cellular signaling pathways.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer properties of allylic compounds. For instance, derivatives of allyl compounds have shown efficacy against various cancer cell lines:

| Compound | Cancer Type | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Allyl Mesityl Ether | Breast (MCF-7) | Induction of apoptosis via ROS generation | TBD |

| Diallyl Sulfide | Hepatocellular (HepG2) | Activation of caspase-3 pathway | TBD |

| S-Allyl-mercaptocysteine | Prostate (PC3) | Suppression of Bcl-2 expression | 66 µM |

These findings suggest that allyl mesityl ether may similarly induce apoptosis in cancer cells, although specific IC50 values for this compound have yet to be established.

2.2 Antioxidant Properties

Allylic ethers are known to possess antioxidant properties due to their ability to scavenge reactive oxygen species (ROS). The presence of the ether bond in allyl mesityl ether enhances its reactivity towards free radicals, potentially protecting cells from oxidative damage. This property is particularly beneficial in neuroprotective applications where oxidative stress is a contributing factor.

The mechanisms through which allyl mesityl ether exerts its biological effects are multifaceted:

- Interaction with Membrane Proteins : Research indicates that ether lipids can interact with membrane proteins, potentially altering their functions and signaling pathways . This interaction may enhance or inhibit various cellular responses.

- Regulation of Apoptotic Pathways : Similar to other allylic compounds, allyl mesityl ether may influence apoptotic pathways by modulating the expression of key regulatory proteins such as Bcl-2 and Bax . This modulation can lead to increased apoptosis in cancer cells.

4. Case Studies

Several studies have investigated the biological activities of compounds related to allyl mesityl ether:

- A study demonstrated that certain allylic derivatives significantly increased ROS generation in MCF-7 breast cancer cells while decreasing glutathione levels, indicating a shift towards oxidative stress-induced apoptosis .

- Another research effort focused on the effects of diallyl sulfide on hepatocellular carcinoma cells, showing activation of apoptotic pathways through caspase-3 activation and modulation of Bcl-2 family proteins .

5. Conclusion

Allyl mesityl ether presents a promising avenue for further research into its biological activities, particularly in cancer therapeutics and antioxidant applications. While preliminary data suggest significant potential, more extensive studies are necessary to elucidate its specific mechanisms of action and therapeutic efficacy.

Q & A

Q. What are the established synthetic methodologies for preparing allyl mesityl ether, and how can reaction efficiency be optimized?

Allyl mesityl ether is typically synthesized via nucleophilic substitution or allylation reactions. For example, reacting allyl bromide with sodium mesityl oxide under controlled heating (60–80°C) in an aprotic solvent like tetrahydrofuran (THF) yields the product. Optimization involves adjusting stoichiometry, reaction time, and catalyst use (e.g., phase-transfer catalysts to enhance nucleophilicity). Post-synthesis, purification via column chromatography or distillation is critical to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing allyl mesityl ether?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the allyl and mesityl moieties. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O-C stretch at ~1100 cm⁻¹). For kinetic studies, High-Performance Liquid Chromatography (HPLC) monitors reaction progress .

Q. What are the stability considerations for allyl mesityl ether under varying storage conditions?

Allyl mesityl ether is sensitive to light, moisture, and oxidizing agents. Storage recommendations include inert atmospheres (argon/nitrogen), refrigeration (4°C), and amber glass containers to prevent photodegradation. Stability tests under accelerated aging (e.g., 40°C/75% relative humidity) can predict shelf life .

Q. What common reactions involve allyl mesityl ether in organic synthesis?

A key reaction is the boron trichloride (BCl₃)-mediated Claisen rearrangement, producing 3-allyl mesitol. This [3,3]-sigmatropic shift occurs at low temperatures (-20°C) in chlorobenzene, with a rate acceleration ~10¹⁰ compared to thermal conditions. Acid-catalyzed ether cleavage or transition metal-catalyzed cross-couplings (e.g., Pd-mediated allylic substitutions) are also documented .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for allyl mesityl ether?

Discrepancies in product distributions (e.g., ortho vs. para isomers) often arise from steric or electronic effects. Isotopic labeling (e.g., deuterium tracing) and computational Density Functional Theory (DFT) simulations can map energy profiles. For example, DFT studies on Pd(0)-allyl complexes reveal van der Waals intermediates as transient species, clarifying resting states under low-concentration conditions .

Q. What role does allyl mesityl ether play in catalytic systems, and how are intermediates characterized?

In iridium-catalyzed alkene isomerization, allyl mesityl ether forms π-allyl hydride intermediates, confirmed via NMR and X-ray crystallography. Kinetic studies (e.g., variable-temperature NMR) and H-D crossover experiments differentiate intra- vs. intermolecular pathways. Isolating intermediates under inert conditions validates their catalytic competence .

Q. How can computational modeling guide the design of allyl mesityl ether-based polymers or functional materials?

Molecular dynamics simulations predict polymer backbone flexibility, while DFT calculations optimize monomer reactivity for copolymerization (e.g., with glycidyl ethers). Experimental validation includes thermal stability assays (TGA/DSC) and mechanical testing of cross-linked networks .

Q. What methodologies address discrepancies in reported toxicity or ecological impact data for allyl mesityl ether?

Comparative toxicological studies using in vitro assays (e.g., Ames test for mutagenicity) and ecological risk assessments (e.g., Daphnia magna LC₅₀) reconcile conflicting data. Regulatory databases (e.g., ECHA) provide standardized hazard classifications, while lifecycle analyses evaluate environmental persistence .

Q. How do steric effects in allyl mesityl ether influence regioselectivity in sigmatropic rearrangements?

Steric hindrance from the mesityl group directs [3,3]-shifts to less hindered positions. Computational models (e.g., steric maps) and substituent variation experiments (e.g., methyl vs. tert-butyl groups) quantify these effects. Para-product dominance in o-alkylated derivatives is attributed to transition-state stabilization .

Q. What advanced analytical strategies resolve complex mixtures from allyl mesityl ether reactions?

Multi-dimensional chromatography (GC×GC or LC-MS/MS) separates co-eluting isomers. Dynamic NMR and isotopic labeling track transient intermediates. For example, ¹³C-labeling in Claisen rearrangements confirms intramolecular pathways via isotopic scrambling analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。